

Spectroscopic Profile of 2,3'-Dimethylbiphenyl: A Technical Guide

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Compound of Interest

Compound Name: **2,3'-Dimethylbiphenyl**

Cat. No.: **B1265500**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **2,3'-dimethylbiphenyl**, a biphenyl derivative of interest in various fields of chemical research. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to facilitate its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data that has been identified for **2,3'-dimethylbiphenyl**.

Mass Spectrometry (MS)

Mass spectrometry data is available for **2,3'-dimethylbiphenyl**, with the molecular ion and key fragments identified.

m/z	Relative Intensity	Assignment
182	High	[M] ⁺ (Molecular Ion)
167	High	[M-CH ₃] ⁺
165	Moderate	[M-CH ₃ -H ₂] ⁺
152	Moderate	[M-2CH ₃] ⁺

Table 1: Mass Spectrometry data for 2,3'-Dimethylbiphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for **2,3'-dimethylbiphenyl** is not readily available in public spectral databases. However, data for closely related isomers and derivatives can provide valuable comparative information for spectral interpretation.

Infrared (IR) Spectroscopy

Specific experimental IR data for **2,3'-dimethylbiphenyl**, including peak tables, is not widely available. General expectations for the IR spectrum of a dimethylbiphenyl compound would include:

- C-H stretching (aromatic): ~3100-3000 cm⁻¹
- C-H stretching (aliphatic, -CH₃): ~2960-2850 cm⁻¹
- C=C stretching (aromatic): ~1600-1450 cm⁻¹
- C-H bending (in-plane and out-of-plane): ~1250-690 cm⁻¹

Experimental Protocols

While specific experimental protocols for the acquisition of the presented data for **2,3'-dimethylbiphenyl** are not detailed in the available sources, the following general methodologies are standard for the spectroscopic analysis of such aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2,3'-dimethylbiphenyl** would be dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), and transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ^1H). Chemical shifts would be referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

An IR spectrum of **2,3'-dimethylbiphenyl** can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a common technique is Attenuated Total Reflectance (ATR), where a small amount of the sample is placed directly onto the ATR crystal. Alternatively, the sample can be prepared as a KBr pellet or a mull in Nujol. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI). The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated from impurities. The separated compound then enters the mass spectrometer, where it is ionized by a beam of electrons, typically at 70 eV. The resulting molecular ion and fragment ions are then separated by their mass-to-charge ratio (m/z) and detected.

Data Visualization

The logical workflow for the complete spectroscopic characterization of **2,3'-dimethylbiphenyl** is illustrated in the following diagram.

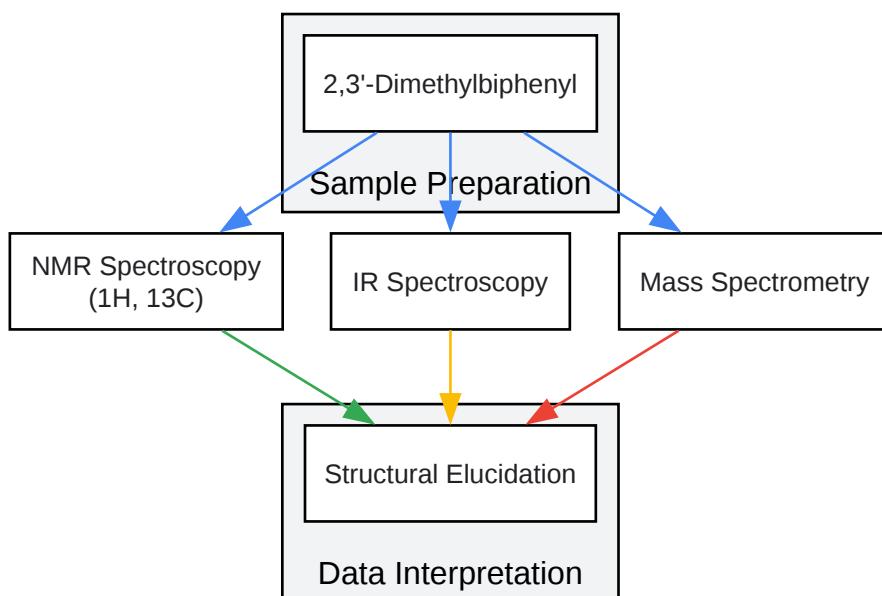


Figure 1. Workflow for Spectroscopic Analysis

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A logical workflow for spectroscopic analysis.

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